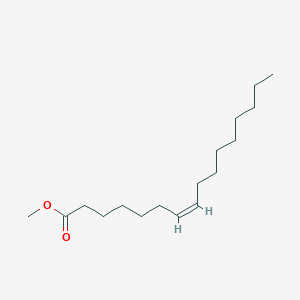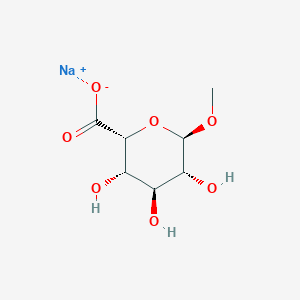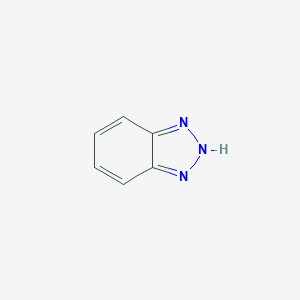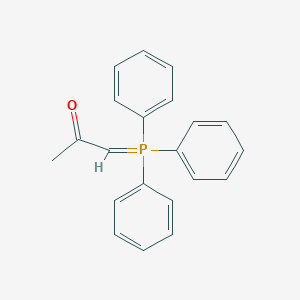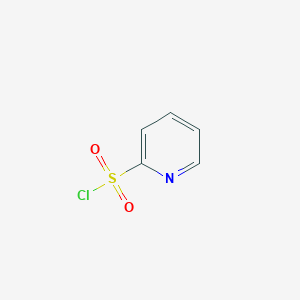![molecular formula C17H14Cl2N4OS B029030 N-[6-(2,6-ジクロロフェニル)-8-メチル-2-(メチルチオ)ピリド[2,3-d]ピリミジン-7(8H)-イリデン]アセトアミド CAS No. 185039-37-6](/img/structure/B29030.png)
N-[6-(2,6-ジクロロフェニル)-8-メチル-2-(メチルチオ)ピリド[2,3-d]ピリミジン-7(8H)-イリデン]アセトアミド
説明
N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
この化合物は、結腸がん、肺がん、頭頸部がんを含むさまざまながんに対して強力な活性を示しています . 抗がん活性のメカニズムは、シグナル伝達と細胞発現を通じて細胞プロセスにおいて重要な役割を果たすチロシンタンパク質キナーゼファミリーの上皮成長因子受容体(EGFR)の阻害によるものと考えられています .
毒性の低い抗がん剤の設計
この化合物は、毒性の低い抗がん剤の設計のために研究されています . 本研究は、3次元定量的構造-活性相関(3D-QSAR)と定量的/定性的構造-毒性相関(QSTR)分析の両方を提示しています . 3D-QSAR分析は、抗がん活性に対する化合物の立体、静電、疎水性場の特定の役割を示唆しています .
EGFRキナーゼに対する阻害活性
この化合物は、EGFRキナーゼに対して阻害活性を示しています . これは、EGFRキナーゼがシグナル伝達と細胞発現を通じて細胞プロセスにおいて重要な役割を果たしているため、重要です .
早期治療のための抗がん治療薬の開発
この化合物は、早期治療のための抗がん治療薬の開発のために評価されています . 本研究は、トレードオフとして化学的な調整による毒性を低減しながら高活性を妥協することで、より優れた誘導体の設計の可能性について議論しています .
新しいピリド[2,3-d]ピリミジン誘導体の合成
作用機序
Target of Action
The primary target of this compound is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
This compound acts as an inhibitor of tyrosine kinase . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibits the signal transduction cascade, leading to a decrease in the activation of proteins that drive cell growth and division .
Biochemical Pathways
The inhibition of tyrosine kinase affects multiple biochemical pathways. It primarily impacts the cell growth and division pathways . By inhibiting these pathways, the compound can slow down or stop the proliferation of cells, which is particularly useful in the treatment of diseases characterized by rapid cell growth, such as cancer .
Pharmacokinetics
Like other tyrosine kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The result of the compound’s action is a decrease in the activation of proteins involved in cell growth and division. This leads to a slowdown or halt in the proliferation of cells . In the context of cancer treatment, this can result in the shrinkage of tumors and a decrease in the symptoms of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of certain foods or drugs can impact the metabolism of the compound in the liver. Finally, genetic variations can influence how individuals respond to the compound .
生化学分析
Biochemical Properties
This compound plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes that catalyze the phosphorylation of tyrosine residues in proteins, a critical process in signal transduction pathways that regulate cell growth, differentiation, and metabolism .
Cellular Effects
The cellular effects of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide are primarily related to its role as a tyrosine kinase inhibitor . By inhibiting tyrosine kinases, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide involves binding to tyrosine kinases, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways .
特性
IUPAC Name |
N-[6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-ylidene]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-9(24)21-16-11(14-12(18)5-4-6-13(14)19)7-10-8-20-17(25-3)22-15(10)23(16)2/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYPNVWEUGADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C(=CC2=CN=C(N=C2N1C)SC)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442289 | |
| Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-37-6 | |
| Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B28952.png)
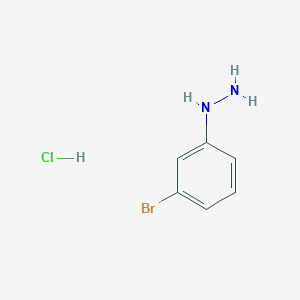
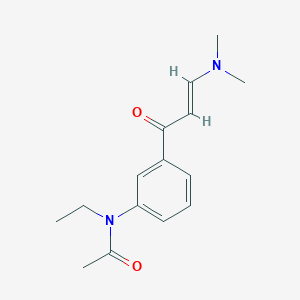
![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)
![N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B28975.png)
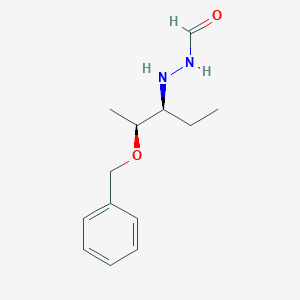
![[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B28980.png)
